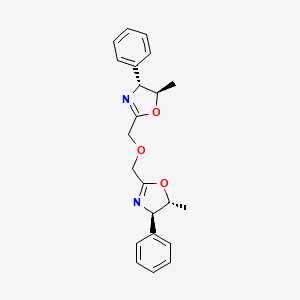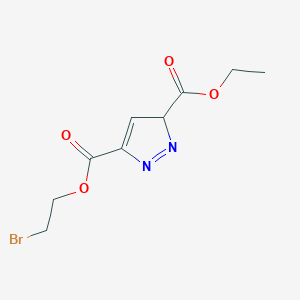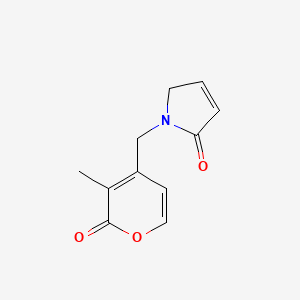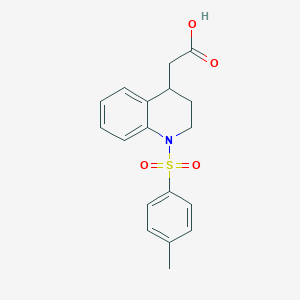
4,6,7-Trichloro-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6,7-Trichloro-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile is a chemical compound known for its unique structure and properties It belongs to the class of isobenzofurans, which are characterized by a fused benzene and furan ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-Trichloro-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile typically involves the chlorination of 3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 4, 6, and 7 positions. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 4,6,7-Trichloro-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile .
Analyse Des Réactions Chimiques
Types of Reactions
4,6,7-Trichloro-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
4,6,7-Trichloro-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,6,7-Trichloro-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biochemical assays or therapeutic settings .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Cyanophthalide: Another isobenzofuran derivative with a cyanide group at the 5 position.
3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile: A non-chlorinated analog of the compound .
Uniqueness
4,6,7-Trichloro-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile is unique due to the presence of three chlorine atoms, which significantly influence its chemical reactivity and biological activity. This chlorination pattern distinguishes it from other isobenzofuran derivatives, providing unique properties and applications .
Propriétés
Numéro CAS |
63314-49-8 |
|---|---|
Formule moléculaire |
C9H2Cl3NO2 |
Poids moléculaire |
262.5 g/mol |
Nom IUPAC |
4,6,7-trichloro-3-oxo-1H-2-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C9H2Cl3NO2/c10-6-3(1-13)7(11)8(12)4-2-15-9(14)5(4)6/h2H2 |
Clé InChI |
WXFVLGWIYJMNJF-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C(=C(C(=C2Cl)Cl)C#N)Cl)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3H-Benzofuro[2,3-c]pyrrole](/img/structure/B12875730.png)

![4-(Furan-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12875740.png)


![(1,2-Cyclopentanediamine-N,N')[3-nitro-1,2-benzenedicarboxylato(2-)-O1,O2]platinum](/img/structure/B12875756.png)


![4-[(2-Ethoxyphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one](/img/structure/B12875766.png)

